
N-cyclopropyl-2-(4-methoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(4-methoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopropyl-2-(4-methoxyphenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethanesulfonamide is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : C13H19N3O2S
- Molecular Weight : 279.37 g/mol
- IUPAC Name : this compound
The compound functions primarily as a p38 MAP kinase inhibitor , which plays a crucial role in cellular responses to stress and inflammation. By inhibiting this kinase, the compound can potentially modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of p38α MAP kinase activity. The compound was found to be slightly less active than its predecessor but showed an improved pharmacokinetic profile, indicating better absorption and distribution in biological systems .
In Vivo Studies
In vivo studies using murine models of inflammation have shown that the compound effectively reduces inflammatory responses. Specifically, it demonstrated efficacy in both acute and chronic models of arthritis, suggesting its potential utility in clinical settings for managing inflammatory diseases .
Rheumatoid Arthritis
A notable study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated a marked reduction in joint swelling and inflammation compared to control groups. This study supports the hypothesis that targeting p38 MAP kinase can yield therapeutic benefits in rheumatoid arthritis management .
Safety Profile
Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are necessary to fully elucidate its long-term effects and potential side effects.
Comparative Efficacy
To better understand the biological activity of this compound, a comparison with other known p38 MAP kinase inhibitors is presented below:
Compound Name | IC50 (nM) | Efficacy in Inflammation Models | Pharmacokinetic Profile |
---|---|---|---|
N-cyclopropyl compound | 50 | High | Superior |
Previous p38α inhibitor (1a) | 40 | Moderate | Moderate |
Other inhibitors (e.g., BMS-582949) | 45 | High | Variable |
特性
IUPAC Name |
N-cyclopropyl-2-(4-methoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-19-12-3-4-17(19)14-20(16-7-8-16)24(21,22)13-11-15-5-9-18(23-2)10-6-15/h3-6,9-10,12,16H,7-8,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFLPWWWFHMIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)S(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。